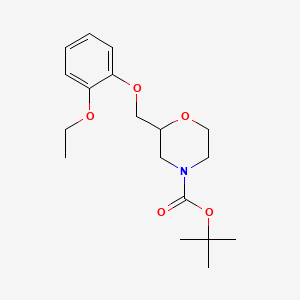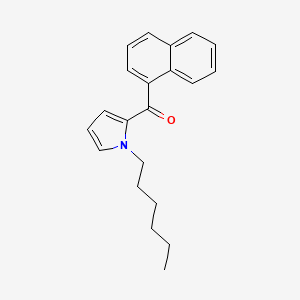
JWH-0312'-Isomer
概要
説明
JWH-031 2’-Isomer is a synthetic cannabinoid, a class of compounds that interact with cannabinoid receptors in the brain. This compound is a positional isomer of JWH-031, differing by the position of the naphthyl group on the pyrrole ring. Synthetic cannabinoids like JWH-031 2’-Isomer are often used in scientific research to study the effects of cannabinoids on the body and brain .
作用機序
Target of Action
JWH-031 2’-Isomer, also known as (1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid . The primary target of this compound is the central CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the brain, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .
Mode of Action
JWH-031 2’-Isomer has a relatively low binding affinity for the CB1 receptor (Ki = 399 nM) . Despite its low affinity, it is efficacious in reducing spontaneous activity and increasing antinociception (pain relief) in mice . This suggests that the compound interacts with the CB1 receptor, leading to a decrease in spontaneous activity and an increase in pain relief .
Biochemical Pathways
The exact biochemical pathways affected by JWH-031 2’-Isomer are currently unknown. Given its interaction with the cb1 receptor, it is likely to influence the endocannabinoid system’s pathways . The endocannabinoid system is involved in a wide range of physiological processes, and any changes in this system can have downstream effects on mood, appetite, pain sensation, and memory .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of JWH-031 2’-Isomer are currently unknown. The compound’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability
Result of Action
It is known to reduce spontaneous activity and increase antinociception in mice . This suggests that the compound may have potential therapeutic applications in pain management .
生化学分析
Biochemical Properties
JWH-031 2’-Isomer interacts with the central CB1 receptor . The nature of these interactions is primarily through binding, given its role as a synthetic cannabinoid .
Cellular Effects
The effects of JWH-031 2’-Isomer on cells and cellular processes are primarily related to its interaction with the CB1 receptor . It is known to reduce spontaneous activity and increase antinociception in mice
Molecular Mechanism
The molecular mechanism of action of JWH-031 2’-Isomer involves its binding to the CB1 receptor . This binding interaction leads to a reduction in spontaneous activity and an increase in antinociception in mice
Dosage Effects in Animal Models
The effects of JWH-031 2’-Isomer vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JWH-031 2’-Isomer involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of JWH-031 2’-Isomer would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as large-scale purification techniques such as recrystallization or large-scale chromatography .
化学反応の分析
Types of Reactions
JWH-031 2’-Isomer can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl ring can lead to the formation of naphthoquinones, while reduction can yield dihydro derivatives .
科学的研究の応用
JWH-031 2’-Isomer has several applications in scientific research:
Chemistry: Used to study the reactivity and properties of synthetic cannabinoids.
Biology: Helps in understanding the interaction of cannabinoids with biological systems.
Medicine: Investigated for potential therapeutic effects, such as pain relief and anti-inflammatory properties.
類似化合物との比較
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different binding affinity and effects.
JWH-122: Differentiated by the position of the alkyl group on the naphthyl ring.
JWH-250: Similar in structure but with different functional groups.
Uniqueness
JWH-031 2’-Isomer is unique due to its specific positional isomerism, which affects its binding affinity and pharmacological effects. This makes it a valuable compound for studying the structure-activity relationship of synthetic cannabinoids .
特性
IUPAC Name |
(1-hexylpyrrol-2-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-2-3-4-7-15-22-16-9-14-20(22)21(23)19-13-8-11-17-10-5-6-12-18(17)19/h5-6,8-14,16H,2-4,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHPKPCKNONGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017339 | |
| Record name | JWH 031 2'-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797106-18-3 | |
| Record name | JWH 031 2'-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


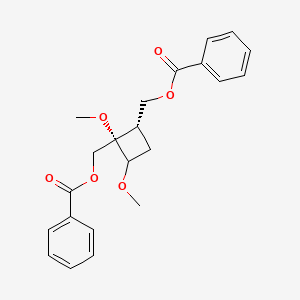

![(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)
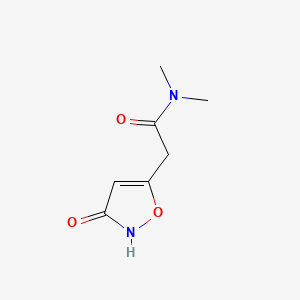
![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)
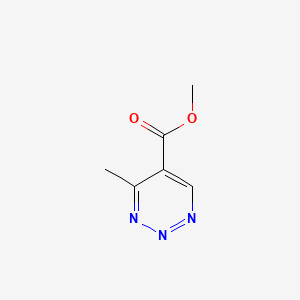
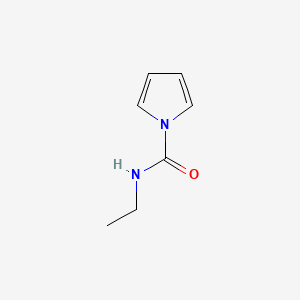
![Tris[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B590016.png)



